molecular formula C7H5F3N2O B2958146 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one CAS No. 116655-36-8

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

Cat. No. B2958146
M. Wt: 190.125
InChI Key: NSMPTFGSBMYHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a chemical compound with the CAS Number: 116655-36-8. It has a linear formula of C7H5F3N2O . The compound has a molecular weight of 190.12 . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-one . The InChI code for this compound is 1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 .

It is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Reactivity

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one plays a significant role in the synthesis of novel chemical compounds. Its applications have been demonstrated in various studies focusing on creating new molecular structures with potential utility in different scientific fields. For instance, the synthesis of ynone trifluoroborates from propargylic alcohols, leading to pyrazole trifluoroborate salts, showcases its utility in creating versatile synthetic intermediates with high regiocontrol and excellent yields (Kirkham et al., 2012). Similarly, the efficient synthesis of new biheterocyclic compounds via cyclocondensation reveals its importance in preparing structurally diverse molecules with potential biological activities (Malavolta et al., 2014).

Energetic Materials and Propellants

Research has also explored the use of trifluoromethylated compounds in the development of energetic materials. The synthesis of pentafluorosulfanylpyrazole and its derivatives via click chemistry, resulting in compounds with enhanced detonation performance due to increased density, highlights its application in creating advanced propellants and explosives (Ye et al., 2007).

Advanced Synthesis Techniques

The compound has been utilized in advanced synthesis techniques to create functionalized molecules. For example, the synthesis of fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation demonstrates the potential of 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one in agricultural chemistry (Fustero et al., 2008). Additionally, the preparation of propargyl hydrazides and their conversion into pyrazoles for high yield synthesis further exemplifies its role in facilitating efficient chemical reactions (Yoshimatsu et al., 2012).

Novel Fluorinated Heterocycles

The compound's ability to contribute to the synthesis of fluorinated heterocycles is noteworthy. Research focusing on condensing selected 1,3-diketones with aromatic hydrazines to produce pyrazoles and other heterocycles underscores its versatility in creating fluorinated molecules for potential use in medicinal chemistry and materials science (Sloop et al., 2002).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1,1,1-trifluoro-3-pyrazin-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMPTFGSBMYHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

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